4'-c-Azidoadenosine
Overview
Description
4’-c-Azidoadenosine is a modified nucleoside where an azido group is attached to the 4’ position of the ribose sugar. This compound is part of a broader class of azide-modified nucleosides, which are important for various biochemical applications, particularly in the field of bioorthogonal chemistry. The azido group is highly reactive and can participate in click chemistry reactions, making 4’-c-Azidoadenosine a valuable tool for labeling and functionalizing nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-c-Azidoadenosine typically involves the introduction of the azido group at the 4’ position of the ribose sugar. One common method includes the use of azide-modified nucleosides linked to controlled pore glass as starting materials. These nucleosides can be synthesized using phosphoramidite chemistry, which is compatible with various nucleosides . The reaction conditions often involve the use of triphenylphosphine and carbon tetrabromide as halogenating agents, followed by azidation .
Industrial Production Methods: Industrial production of 4’-c-Azidoadenosine may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, ensuring that the azido group is introduced efficiently without degradation. The use of solid-phase synthesis techniques can also be employed to facilitate the production of oligonucleotides containing 4’-c-Azidoadenosine .
Chemical Reactions Analysis
Types of Reactions: 4’-c-Azidoadenosine undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group participates in azide-alkyne cycloaddition reactions, both copper-catalyzed and copper-free.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Uses difluorinated cyclooctyne (DIFO) reagents for copper-free reactions.
Major Products:
Bioconjugates: Formed through click chemistry reactions, often used for labeling and functionalizing nucleic acids.
Substituted Nucleosides: Resulting from substitution reactions involving the azido group.
Scientific Research Applications
4’-c-Azidoadenosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in the study of RNA and DNA functions through site-specific labeling and modification.
Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of 4’-c-Azidoadenosine involves its incorporation into nucleic acids, where the azido group can be targeted for further chemical modifications. The azido group allows for the selective introduction of various functional groups through click chemistry, enabling the study of nucleic acid interactions and functions . Additionally, the compound’s antiviral properties are attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .
Comparison with Similar Compounds
4’-Azidocytidine: Another azido-modified nucleoside with antiviral properties.
8-Azidoadenosine 3’,5’-cyclic monophosphate: Used in fluorescence-based detection of cyclic adenosine monophosphate in living cells.
Uniqueness: 4’-c-Azidoadenosine is unique due to its specific modification at the 4’ position of the ribose sugar, which allows for distinct chemical reactivity and applications. Its ability to participate in click chemistry reactions makes it particularly valuable for bioorthogonal labeling and functionalization of nucleic acids .
Properties
IUPAC Name |
(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(3-15-4)9-5(20)6(21)10(1-19,22-9)16-17-12/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t5-,6+,9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBOLMMFGHVQNH-MLTZYSBQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)N=[N+]=[N-])O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)N=[N+]=[N-])O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.